molecular formula C13H13N3O4 B7815149 ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B7815149
M. Wt: 275.26 g/mol
InChI Key: MFPJYRGMVMWQDH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its pyrrole ring structure substituted with a nitrophenyl group and an ethyl carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 3-nitroaniline with ethyl acetoacetate followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the pyrrole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be reduced to an amino group under certain conditions.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Tin chloride, iron powder, hydrogen gas.

  • Substitution: Hydrochloric acid, aluminum chloride.

Major Products Formed:

  • Oxidation: 3-nitroaniline.

  • Reduction: 3-aminophenyl derivatives.

  • Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to biologically active molecules allows it to be used in drug discovery and development.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic properties. They may have applications in the treatment of diseases such as cancer, inflammation, and microbial infections.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of pyrrole.

  • 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Contains a thiophene ring and a nitrophenyl group, used as an intermediate in drug synthesis.

Uniqueness: Ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring, which imparts different chemical reactivity compared to thiophene-based compounds. Its applications in various fields highlight its versatility and importance in scientific research.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in science and industry

Properties

IUPAC Name

ethyl 2-amino-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-4-3-5-9(6-8)16(18)19/h3-7,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPJYRGMVMWQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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